molecular formula C10H10N2O2S B3022614 Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate CAS No. 225525-63-3

Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate

Cat. No. B3022614
CAS RN: 225525-63-3
M. Wt: 222.27 g/mol
InChI Key: UCCRMZWBOIVMKI-UHFFFAOYSA-N
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Description

“Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate” is a chemical compound with the CAS Number: 225525-63-3 . Its molecular weight is 222.27 . The IUPAC name for this compound is methyl 2-amino-4-methyl-1,3-benzothiazole-6-carboxylate .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, an elegant pathway for the synthesis of methyl 4- and 5-hydroxy-2-amino-benzo[d]thiazole-6-carboxylates has been reported . These compounds can be substituted at four different positions on the bicycle, offering the possibility to thoroughly explore the chemical space around the molecule .


Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate” is characterized by the presence of a benzothiazole ring, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring . The InChI code for this compound is 1S/C10H10N2O2S/c1-5-3-6 (9 (13)14-2)4-7-8 (5)12-10 (11)15-7/h3-4H,1-2H3, (H2,11,12) .


Physical And Chemical Properties Analysis

“Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate” is a solid compound . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Antioxidant Activity

Thiazole-based compounds have been found to exhibit antioxidant activity . For example, in a study, compounds displayed better DPPH radical scavenging potency with IC 50 values of 3.6 and 3.65 μg/mL, respectively, compared to ascorbic acid (3.91 μg/mL) .

Antibacterial Activity

Thiazole derivatives have shown significant antibacterial activity. In one study, a synthesized compound showed good activities towards Gram-negative E. coli (14.40 ± 0.04), and Gram-positive S. aureus (15.00 ± 0.01 mm), respectively, at 200 μg/mL compared to amoxicillin .

Antifungal Activity

Thiazole compounds have also been found to have antifungal properties . For instance, Abafungin is a thiazole-based compound that is used as an antifungal drug .

Anti-inflammatory Activity

Thiazole derivatives have been reported to have anti-inflammatory properties . They can modulate the activity of many enzymes involved in metabolism .

Anticancer Activity

Thiazole compounds have been used in the development of anticancer drugs. For example, Tiazofurin is a thiazole-based compound that is used as an anticancer drug .

Antiviral Activity

Thiazole-based compounds like Ritonavir have been used as antiretroviral drugs .

Neuroprotective Activity

Thiazole compounds have been found to have neuroprotective effects . They play a role in the synthesis of neurotransmitters, such as acetylcholine .

Enzyme Inhibition

Thiazole-based compounds have been found to inhibit certain enzymes. For example, some compounds have shown weak COX-1 inhibitory activity .

Safety and Hazards

This compound is associated with certain hazards. It can cause skin irritation and serious eye irritation . Precautionary measures include avoiding contact with skin and eyes, and in case of contact, rinsing thoroughly with water .

Future Directions

Thiazoles, including “Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate”, have significant potential in the rapidly expanding chemical world of compounds. They exhibit notable pharmacological actions, making them of special interest to medicinal chemists . Future research may focus on exploring the chemical space around these molecules and their potential applications in drug discovery .

properties

IUPAC Name

methyl 2-amino-4-methyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-5-3-6(9(13)14-2)4-7-8(5)12-10(11)15-7/h3-4H,1-2H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCRMZWBOIVMKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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